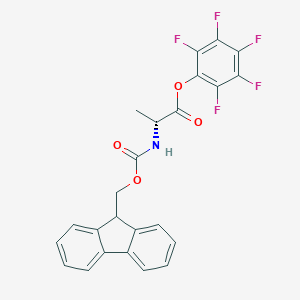

Fmoc-D-Ala-OPfp

Beschreibung

BenchChem offers high-quality Fmoc-D-Ala-OPfp suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-D-Ala-OPfp including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16F5NO4/c1-11(23(31)34-22-20(28)18(26)17(25)19(27)21(22)29)30-24(32)33-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,30,32)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXZXBGKOSXBFR-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584970 | |

| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125043-04-1 | |

| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Role of Fmoc-D-Ala-OPfp in Modern Peptide Synthesis: A Technical Guide

This guide provides an in-depth technical examination of Fmoc-D-Ala-OPfp (Fmoc-D-alanine pentafluorophenyl ester), a highly activated amino acid derivative, and its pivotal role in solid-phase peptide synthesis (SPPS). We will explore the chemical principles underpinning its efficacy, the mechanistic details of its reactivity, and its practical application in synthesizing complex and stereochemically defined peptides for research and drug development.

Deconstructing the Reagent: Chemical Principles and Component Roles

Fmoc-D-Ala-OPfp is a sophisticated building block where each component is engineered for a specific function within the highly controlled environment of SPPS. Understanding these individual roles is fundamental to appreciating its utility.

-

The Fmoc (9-fluorenylmethoxycarbonyl) Group: The Fmoc group serves as a temporary protecting group for the α-amino function of the D-alanine.[1][2] Its primary role is to prevent the amino group from engaging in unwanted reactions, such as self-polymerization, ensuring that peptide bond formation occurs only at the desired N-terminus of the growing peptide chain.[3] A key advantage of the Fmoc group is its lability under mild basic conditions (e.g., 20% piperidine in DMF), which allows for its selective removal without compromising the acid-labile protecting groups often used for amino acid side chains.[3][] This "orthogonal" protection strategy is a cornerstone of modern peptide synthesis.[5]

-

The D-Alanine (D-Ala) Stereocenter: The incorporation of non-proteinogenic amino acids, such as D-alanine, is a critical strategy in drug design. Peptides constructed with D-amino acids often exhibit enhanced stability and bioavailability.[] They are significantly more resistant to degradation by proteases and other enzymes in biological systems, which preferentially recognize L-amino acids. This increased proteolytic stability translates to a longer in-vivo half-life, a highly desirable trait for peptide-based therapeutics.[]

-

The Pentafluorophenyl (Pfp) Ester (OPfp): This is the activating moiety of the molecule. The carboxylic acid of D-alanine is converted into a highly reactive Pfp ester.[7] The five fluorine atoms on the phenyl ring are strongly electron-withdrawing, which makes the pentafluorophenoxide anion an exceptionally good leaving group.[8][9] This chemical property renders the ester's carbonyl carbon highly electrophilic and thus extremely susceptible to nucleophilic attack by the free amino group of the growing peptide chain.[7][10]

Caption: Chemical structure of Fmoc-D-Ala-OPfp.

The Mechanism of Acylation: Driving Efficient Peptide Bond Formation

The primary function of Fmoc-D-Ala-OPfp is to acylate the N-terminal amine of a resin-bound peptide. This reaction proceeds via a direct nucleophilic acyl substitution, a mechanism favored by the high reactivity of the Pfp ester.

The process begins after the Fmoc group of the last-coupled amino acid on the solid support has been removed, exposing a free primary or secondary amine. The Fmoc-D-Ala-OPfp, dissolved in a polar aprotic solvent like N,N-dimethylformamide (DMF), is introduced to the resin. The lone pair of electrons on the N-terminal nitrogen of the resin-bound peptide attacks the electrophilic carbonyl carbon of the Pfp ester. This forms a transient tetrahedral intermediate. The intermediate rapidly collapses, expelling the stable pentafluorophenoxide anion and forming a new, robust amide (peptide) bond. The high reactivity of the Pfp ester ensures this reaction proceeds quickly and to completion under mild conditions.[7][8]

Caption: Mechanism of peptide bond formation using Fmoc-D-Ala-OPfp.

Core Advantages and Rationale for Use

The selection of a coupling strategy is critical to the success of peptide synthesis. The use of pre-activated Pfp esters like Fmoc-D-Ala-OPfp offers several distinct advantages over in-situ activation methods.

A. Accelerated Coupling Kinetics Kinetic studies have unequivocally shown that Pfp esters are among the most reactive activated esters used in peptide synthesis.[10] This high reactivity translates into significantly shorter coupling times, increasing throughput and overall efficiency. Rapid coupling is particularly crucial when synthesizing "difficult sequences" that are prone to aggregation, as it minimizes the time the growing peptide chain spends in a reactive state.[11][12]

B. Suppression of Racemization A primary challenge in peptide synthesis is preserving the chiral integrity of the amino acids.[13] During activation, the α-proton of the amino acid becomes more acidic, increasing the risk of epimerization, especially via the formation of an oxazol-5(4H)-one intermediate.[14][15] The extremely rapid coupling kinetics of Pfp esters significantly mitigate this risk.[8] By ensuring the aminolysis (peptide bond formation) rate is much faster than the rate of racemization, Pfp esters help to produce peptides with very high stereochemical purity.

C. Convenience and Process Safety Using pre-formed, stable Pfp esters avoids the need for in-situ activation reagents (e.g., carbodiimides like DCC or DIC) during the coupling step.[9] This is advantageous because it eliminates the handling of these reagents and their byproducts (like dicyclohexylurea), which can be difficult to remove and may cause side reactions. The Pfp ester is simply dissolved and added to the resin, streamlining the synthesis workflow.[16] Furthermore, Pfp esters are less susceptible to spontaneous hydrolysis than many other active esters, enhancing their stability and handling characteristics.[17]

Data Presentation: Comparative Reactivity of Activated Esters

The following table summarizes the relative rates of coupling for various activated esters, highlighting the superior performance of the pentafluorophenyl ester.

| Activated Ester Type | Leaving Group | Abbreviation | Relative Coupling Rate |

| p-Nitrophenyl Ester | p-Nitrophenol | ONp | 1 |

| Pentachlorophenyl Ester | Pentachlorophenol | OPcp | 3.4 |

| Pentafluorophenyl Ester | Pentafluorophenol | OPfp | 111 |

Data adapted from kinetic studies. The high rate for OPfp minimizes side reactions.[10]

Experimental Protocol: Application in Fmoc-SPPS

The following is a generalized, step-by-step protocol for a single coupling cycle using Fmoc-D-Ala-OPfp in a manual solid-phase peptide synthesis workflow.

Caption: Standard SPPS workflow for a coupling cycle with Fmoc-D-Ala-OPfp.

Detailed Methodology:

-

Resin Preparation (Deprotection): Start with the peptide-resin from the previous cycle, which is N-terminally Fmoc-protected. Add a solution of 20% piperidine in DMF to the resin and agitate for 5-20 minutes to remove the Fmoc group. Drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.[18] The resin now has a free N-terminal amine, ready for coupling.

-

Reagent Preparation: In a separate vessel, dissolve 1.5 to 3 molar equivalents of Fmoc-D-Ala-OPfp (relative to the resin's initial loading capacity) in a minimal amount of high-purity, amine-free DMF.

-

Coupling Reaction: Add the Fmoc-D-Ala-OPfp solution to the washed, deprotected peptide-resin. Seal the reaction vessel and agitate at room temperature. Due to the high reactivity, coupling is often complete within 30-60 minutes.

-

Washing: After the coupling period, drain the reaction solution from the resin. Wash the resin extensively with DMF (3-5 times) to remove all soluble components, including unreacted Fmoc-D-Ala-OPfp and the pentafluorophenol byproduct.[18]

-

Monitoring (Optional but Recommended): To confirm the reaction has gone to completion, a qualitative ninhydrin (Kaiser) test can be performed on a small sample of the resin beads. A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and thus a successful coupling.[12]

-

Cycle Continuation: The resulting peptide-resin, now one residue longer and protected with an N-terminal Fmoc group, is ready for the next deprotection and coupling cycle.

Conclusion

Fmoc-D-Ala-OPfp is more than just a protected amino acid; it is a high-performance chemical tool engineered for efficiency, purity, and stereochemical fidelity in peptide synthesis. Its utility stems from the synergistic combination of a strategically chosen protecting group (Fmoc), a biologically significant stereoisomer (D-Ala), and a powerful activating group (Pfp ester). For researchers and drug development professionals, the use of such pre-activated esters minimizes side reactions like racemization, shortens synthesis times, and simplifies automated and manual protocols.[8][9] A comprehensive understanding of its chemical principles and application is essential for the reliable production of high-quality, complex peptides destined for therapeutic and advanced research applications.

References

- The Crucial Role of Pentafluorophenol in Efficient Peptide Synthesis. (n.d.).

-

Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. (2021). National Institutes of Health (NIH). [Link]

-

Pentafluorophenyl esters. (n.d.). Wikipedia. [Link]

- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.).

-

Effect of active ester components on racemization in the synthesis of peptides by the dicyclohexylcarbodiimide method. (1966). Journal of the American Chemical Society. [Link]

-

Epimerisation in Peptide Synthesis. (2022). National Institutes of Health (NIH). [Link]

-

Peptide Synthesis via Active Esters. IV. Racemization and Ring-Opening Reactions of Opitcally Active Oxazolones. (1964). Journal of the American Chemical Society. [Link]

-

Racemization Assays. (n.d.). Thieme. [Link]

- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.).

-

Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. (2023). ACS Publications. [Link]

-

Fmoc Solid-Phase Peptide Synthesis. (2018). Springer Nature Experiments. [Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). PubMed. [Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2008). ResearchGate. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry. [Link]

-

Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies. [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. [Link]

Sources

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. peptide.com [peptide.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 14. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. chempep.com [chempep.com]

- 17. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 18. chem.uci.edu [chem.uci.edu]

An In-Depth Technical Guide to Fmoc-D-Ala-OPfp: Properties, Structure, and Application

Abstract: This technical guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-D-alanine pentafluorophenyl ester (Fmoc-D-Ala-OPfp), a critical building block in modern solid-phase peptide synthesis (SPPS). This document delves into the core chemical principles of its constituent parts—the Fmoc protecting group and the pentafluorophenyl (OPfp) active ester—offering a rationale for its widespread use. Detailed protocols for its synthesis and application, alongside analytical characterization methods and safety considerations, are presented to furnish researchers, chemists, and drug development professionals with a practical and in-depth resource for leveraging this reagent to its full potential.

Introduction: The Strategic Advantage of an Activated Building Block

In the intricate field of peptide synthesis, the efficiency of amide bond formation and the integrity of stereocenters are paramount. Fmoc-D-Ala-OPfp has emerged as a valuable reagent that addresses these challenges directly. It is a pre-activated derivative of D-alanine, incorporating two key functional moieties: the base-labile Fmoc protecting group for the α-amine and the highly reactive pentafluorophenyl ester for the carboxylic acid.[1] This dual-functionality design streamlines the coupling step in SPPS by eliminating the need for in-situ activation, which can shorten reaction times and minimize side reactions.[2][3] This guide will explore the chemical properties, structure, and strategic application of this reagent, providing both the foundational theory and field-proven methodologies essential for its successful implementation.

Chemical Identity and Physicochemical Properties

Fmoc-D-Ala-OPfp is a white to off-white crystalline powder. Its structure and core properties are fundamental to its function in synthesis.[4][5]

Chemical Structure

The molecule consists of a D-alanine core, where the amine is protected by an Fmoc group and the carboxylic acid is esterified with pentafluorophenol.

Caption: 2D structure of Fmoc-D-Ala-OPfp.

Physicochemical Data

A summary of key quantitative data for Fmoc-D-Ala-OPfp and its precursor, Fmoc-D-Ala-OH, is provided below for reference.

| Property | Value (Fmoc-D-Ala-OPfp) | Value (Fmoc-D-Ala-OH) | Reference(s) |

| CAS Number | 125043-04-1 | 79990-15-1 | [1][4][6][7] |

| Molecular Formula | C₂₄H₁₆F₅NO₄ | C₁₈H₁₇NO₄ | [1][4] |

| Molecular Weight | 477.4 g/mol | 311.3 g/mol | [1][4] |

| Appearance | White to off-white powder | White powder | [4][5] |

| Purity (HPLC) | Typically >98% | Typically ≥99.0% | [5][8] |

| Melting Point | Data not readily available | 147-157 °C | [4] |

| Optical Rotation | Data not readily available | [α]²⁰/D = +18 ± 2° (c=1 in DMF) | [4] |

| Solubility | Good solubility in organic solvents like DMF, NMP, THF, DCM | Soluble in DMF | [1][9] |

Note on Optical Rotation: The D-configuration of the alanine core designates its absolute stereochemistry relative to D-glyceraldehyde.[10] The specific rotation, measured by polarimetry, confirms the enantiomeric purity of the chiral center.[11][12] While the specific value for the OPfp ester is not commonly reported, the precursor's value is a critical quality control parameter.

The Chemistry of the Functional Moieties

The utility of Fmoc-D-Ala-OPfp stems from the distinct and complementary roles of its two key chemical groups.

The Fmoc Group: A Base-Labile Amine Protection

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of one of the most prevalent strategies in SPPS.[13][14][15] Its primary function is to temporarily protect the α-amine of the amino acid, preventing it from participating in unwanted polymerization during the activation and coupling of its own carboxyl group.

Mechanism of Deprotection: The key advantage of the Fmoc group is its lability under mild basic conditions, typically using a 20% solution of a secondary amine like piperidine in DMF.[2][16] This orthogonality allows acid-labile side-chain protecting groups (e.g., Boc, tBu) to remain intact during the synthesis cycle. The deprotection mechanism is a two-step β-elimination process:

-

Deprotonation: A base removes the acidic proton from the C9 position of the fluorenyl ring system. This proton is surprisingly acidic (pKa ≈ 23 in DMSO) because its removal results in a resonance-stabilized, aromatic fluorenyl anion.[17]

-

β-Elimination: The resulting anion triggers a rapid elimination, releasing the free amine of the peptide, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF).

-

Trapping: The excess secondary amine in the deprotection solution acts as a nucleophile, immediately trapping the electrophilic DBF to form a stable, soluble adduct that is easily washed away from the resin-bound peptide.[18]

Caption: The three-stage mechanism of Fmoc deprotection.

The OPfp Ester: A Highly Activated Carboxyl Group

The pentafluorophenyl (Pfp) ester is classified as an "active ester." Its role is to convert the relatively unreactive carboxyl group of the amino acid into a potent acylating agent, primed for rapid reaction with a nucleophilic amine.

Mechanism of Activation and Coupling: The effectiveness of the OPfp ester is rooted in the strong electron-withdrawing inductive effect of the five fluorine atoms on the phenyl ring.[17] This electronic pull makes the pentafluorophenoxide an excellent leaving group.[19]

-

Enhanced Electrophilicity: The electron-withdrawing nature of the C₆F₅ group polarizes the carbonyl bond of the ester, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

-

Rapid Coupling: When presented with the deprotected N-terminal amine of the growing peptide chain on the solid support, the amine nitrogen rapidly attacks the activated carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the stable pentafluorophenoxide anion and forming the desired peptide bond.

Field-Proven Insights: Kinetic studies have demonstrated the superior reactivity of OPfp esters compared to other active esters. The relative coupling rate of OPfp esters is dramatically higher than that of pentachlorophenyl (OPcp) and p-nitrophenyl (ONp) esters, with a reported ratio of 111:3.4:1, respectively.[19] This high rate is a significant advantage as it minimizes the time available for potential side reactions, such as racemization, especially with sensitive amino acids like cysteine.[17][20]

Synthesis and Application Protocols

As a Senior Application Scientist, it is crucial to not only understand the "what" but the "how." The following protocols represent robust, validated methods for the preparation and use of Fmoc-D-Ala-OPfp.

Protocol: Synthesis of Fmoc-D-Ala-OPfp

This protocol describes the synthesis from its common precursors using a carbodiimide coupling agent.

Materials:

-

Fmoc-D-Ala-OH (1.0 eq)

-

Pentafluorophenol (PFP-OH) (1.0 eq)

-

Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF) or Ethyl Acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Methodology:

-

Dissolution: In a clean, dry flask, dissolve Fmoc-D-Ala-OH (1.0 eq) and pentafluorophenol (1.0 eq) in anhydrous THF.

-

Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.

-

Activation: Add a solution of DCC (1.1 eq) in anhydrous THF dropwise to the cooled mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction's completion via Thin-Layer Chromatography (TLC).

-

Filtration: Once the reaction is complete, filter off the precipitated DCU and wash the solid with a small amount of cold THF.

-

Workup: Combine the filtrates and evaporate the solvent under reduced pressure. Dissolve the resulting residue in ethyl acetate.

-

Washing: Wash the ethyl acetate solution sequentially with saturated aqueous NaHCO₃ and then with saturated aqueous sodium chloride (brine). This removes any unreacted PFP-OH and other acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/hexane, to obtain the pure Fmoc-D-Ala-OPfp product.[17]

Protocol: Application in Fmoc-SPPS

This protocol details a standard coupling cycle on a solid-phase resin using the pre-activated Fmoc-D-Ala-OPfp.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-D-Ala-OPfp (3-5 eq relative to resin loading)

-

1-Hydroxybenzotriazole (HOBt) (optional but recommended, 3-5 eq)[17]

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Dichloromethane (DCM) for washing

Methodology:

Caption: Standard workflow for one cycle of solid-phase peptide synthesis.

-

Resin Preparation: Start with the fully protected peptide-resin from the previous cycle. Ensure the resin is adequately swelled in DMF.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF. Agitate gently for 5-20 minutes at room temperature to cleave the N-terminal Fmoc group.[16][21]

-

Washing: Filter the deprotection solution and wash the resin thoroughly with DMF (5-6 times) to completely remove the piperidine and the DBF-piperidine adduct.

-

Coupling:

-

In a separate vial, dissolve Fmoc-D-Ala-OPfp (3-5 eq) and, if used, HOBt (3-5 eq) in a minimal volume of DMF. Scientist's Note: While OPfp esters are highly reactive on their own, the addition of HOBt can further accelerate the coupling and suppress potential side reactions by forming the even more reactive OBt ester in situ.[17]

-

Add this solution to the washed, deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Washing: Filter the coupling solution and wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and the pentafluorophenol byproduct.

-

Monitoring (Optional but Recommended): Perform a qualitative ninhydrin (Kaiser) test. A blue color indicates the presence of unreacted primary amines, suggesting incomplete coupling. If the test is positive, the coupling step (Step 4) should be repeated. A yellow/purple result indicates a complete reaction.

-

Cycle Completion: The resin is now ready for the deprotection step of the next cycle.

Analytical Characterization and Quality Control

Verifying the identity and purity of Fmoc-D-Ala-OPfp is essential for reproducible synthesis results. Standard analytical techniques are employed for this purpose.

| Technique | Purpose | Expected Observations |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak on a reverse-phase column (e.g., C18) indicates high purity (>98%). Retention time will be distinct from starting materials (Fmoc-D-Ala-OH, PFP-OH).[5] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation. | ¹H-NMR will show characteristic peaks for the fluorenyl protons, the alanine α- and β-protons, and the methyl group. ¹⁹F-NMR will show signals corresponding to the five fluorine atoms on the phenyl ring.[22][23] |

| Mass Spectrometry (MS) | Molecular weight verification. | Electrospray Ionization (ESI-MS) will show a parent ion peak corresponding to the calculated molecular weight (e.g., [M+H]⁺ or [M+Na]⁺).[5] |

Safety, Storage, and Handling

Safety:

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the powder in a well-ventilated area or a fume hood to avoid inhalation.

-

Consult the Safety Data Sheet (SDS) for comprehensive hazard information before use.

Storage:

-

Store the compound in a tightly sealed container in a cool, dry place.

-

For long-term stability, storage at 2-8°C or desiccated at -20°C is recommended.[5]

Handling:

-

Fmoc-D-Ala-OPfp is sensitive to moisture due to the reactivity of the active ester. Avoid prolonged exposure to ambient air.

-

Use high-purity, amine-free solvents (especially DMF) for all procedures to prevent premature Fmoc deprotection or hydrolysis of the ester.[9]

Conclusion

Fmoc-D-Ala-OPfp is a highly efficient and reliable building block for the incorporation of D-alanine in peptide synthesis. Its pre-activated nature simplifies workflows and enhances coupling kinetics, while the well-understood chemistry of the Fmoc group ensures orthogonal protection. By leveraging the detailed protocols and foundational principles outlined in this guide, researchers can confidently and effectively utilize this reagent to construct complex and high-purity peptides for a wide range of applications in research and drug discovery.

References

-

ACS Publications. (2025). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Organic Process Research & Development. [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Mechanism of Fmoc deprotection and trapping of dibenzofulvene. ResearchGate. [Link]

-

ACS Publications. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

-

Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

-

Aapptec Peptides. (n.d.). Fmoc-D-Ala-OPfp [125043-04-1]. [Link]

-

UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

ResearchGate. (n.d.). A general process of solid-phase peptide synthesis (SPPS) with Fmoc.... [Link]

-

Amblard, F., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]

-

The Royal Society of Chemistry. (n.d.). H NMR spectra were recorded at 300 and 400 MHz. [Link]

-

BioCrick. (n.d.). Fmoc-D-Ala-OPfp | CAS:125043-04-1. [Link]

-

ScienceOpen. (n.d.). Supporting Information. [Link]

-

ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. [Link]

-

AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. [Link]

-

NIH National Center for Biotechnology Information. (2015). Advances in Fmoc solid-phase peptide synthesis. [Link]

-

PubChem. (n.d.). (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid. [Link]

-

Wikipedia. (n.d.). Optical rotation. [Link]

-

Chemistry LibreTexts. (2023). Optical Activity. [Link]

-

Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation. [Link]

Sources

- 1. CAS 125043-04-1: Fmoc-D-Ala-OPfp | CymitQuimica [cymitquimica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Fmoc-D-Ala-OPfp | CAS:125043-04-1 | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. peptide.com [peptide.com]

- 7. (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid | C18H17NO4 | CID 2724627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Fmoc-D-Ala-OH Novabiochem 79990-15-1 [sigmaaldrich.com]

- 9. peptide.com [peptide.com]

- 10. Optical rotation - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. FMOC-Ala-OH | 35661-39-3 [chemicalbook.com]

- 15. chempep.com [chempep.com]

- 16. chemistry.du.ac.in [chemistry.du.ac.in]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Semantic Scholar [semanticscholar.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. biomatik.com [biomatik.com]

- 21. chem.uci.edu [chem.uci.edu]

- 22. rsc.org [rsc.org]

- 23. scienceopen.com [scienceopen.com]

The Strategic Application of Fmoc-D-Alanine in Modern Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The deliberate incorporation of non-canonical amino acids is a pivotal strategy in contemporary therapeutic peptide design. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, a cornerstone of modern solid-phase peptide synthesis (SPPS), facilitates the assembly of complex peptide sequences with high fidelity. This guide provides an in-depth exploration of the chemistry and application of Fmoc-D-alanine, a critical building block for enhancing the therapeutic potential of peptides. We will delve into the mechanistic underpinnings of the Fmoc group, its strategic advantages in an orthogonal protection scheme, detailed protocols for the incorporation of Fmoc-D-alanine, and its significance in drug development.

The Foundational Chemistry of the Fmoc Protecting Group

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile amine protecting group that has become central to solid-phase peptide synthesis.[1] Its structure, featuring a fluorenyl ring system, is the key to its utility. The electron-withdrawing nature of this system renders the proton at the C9 position acidic and susceptible to abstraction by a mild base.[1] This characteristic allows for the selective deprotection of the Nα-amino group of a growing peptide chain under conditions that do not affect the acid-labile protecting groups typically employed for amino acid side chains.[1] This orthogonality is the primary advantage of the now dominant Fmoc/tBu (tert-butyl) strategy in SPPS.[1][2]

Mechanism of Fmoc Protection

The Fmoc group is typically introduced to the α-amino group of an amino acid via reaction with an activated Fmoc derivative, most commonly 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[1][3] The reaction involves the nucleophilic attack of the amino group on the activated carbonyl carbon of the Fmoc reagent, forming a stable carbamate linkage.[4] Fmoc-OSu is often preferred as it tends to minimize the formation of dipeptide byproducts.[1]

The Elegance of Base-Labile Deprotection

The removal of the Fmoc group is a critical, repeated step in the SPPS cycle and proceeds via a base-catalyzed β-elimination (E1cB) mechanism.[1] This process is highly efficient and is typically carried out using a secondary amine, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][3]

The mechanism unfolds in two key steps:

-

Proton Abstraction: A base, such as piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring.[1]

-

β-Elimination: This initial deprotonation facilitates an elimination reaction, leading to the formation of carbon dioxide and the highly reactive dibenzofulvene (DBF).[1] The DBF is subsequently trapped by the excess secondary amine (e.g., piperidine) to form a stable adduct, which prevents it from reacting with the newly liberated N-terminus of the peptide.[3][5]

// Nodes Fmoc_Peptide [label="Fmoc-NH-Peptide-Resin", fillcolor="#F1F3F4"]; Piperidine [label="Piperidine (Base)", fillcolor="#F1F3F4"]; Intermediate [label="Carbanion Intermediate", shape=ellipse, fillcolor="#FBBC05"]; Deprotected_Peptide [label="H2N-Peptide-Resin", fillcolor="#34A853", fontcolor="#FFFFFF"]; DBF [label="Dibenzofulvene (DBF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CO2 [label="CO2", shape=ellipse, fillcolor="#F1F3F4"]; DBF_Adduct [label="DBF-Piperidine Adduct", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Fmoc_Peptide -> Intermediate [label=" + Piperidine\n(Proton Abstraction)"]; Intermediate -> Deprotected_Peptide [label="β-Elimination"]; Intermediate -> DBF; Intermediate -> CO2; DBF -> DBF_Adduct [label=" + Piperidine\n(Scavenging)"]; }

Caption: Mechanism of Fmoc deprotection using piperidine.The Strategic Advantage of D-Alanine in Peptide Therapeutics

The incorporation of non-proteinogenic amino acids, such as D-alanine, is a critical strategy in drug development to enhance the therapeutic properties of peptides.[6][7]

-

Enhanced Stability: Peptides composed exclusively of L-amino acids are often susceptible to rapid degradation by endogenous proteases. The inclusion of D-alanine confers resistance to proteolytic enzymes, which are stereospecific for L-amino acids, thereby significantly extending the in vivo half-life of the peptide therapeutic.[7]

-

Modulation of Biological Activity: The specific stereochemistry of D-alanine can influence the peptide's secondary structure and its binding affinity to biological targets. This allows for the fine-tuning of a peptide's pharmacological profile.

Fmoc-D-alanine (Fmoc-D-Ala-OH) is the readily available, protected form of D-alanine used in SPPS.[8][9]

| Property | Value |

| Molecular Formula | C18H17NO4[10] |

| Molar Mass | 311.33 g/mol [10] |

| Appearance | White powder[8] |

| Melting Point | 147-157 °C[8] |

| Solubility | Soluble in DMF, insoluble in water[11] |

| Table 1: Physicochemical Properties of Fmoc-D-alanine. |

The Fmoc/tBu Orthogonal Protection Strategy in Practice

The power of the Fmoc group lies in its role within an orthogonal protection system.[2][12] In the most common strategy, the temporary Nα-Fmoc group is base-labile, while the "permanent" side-chain protecting groups (e.g., tBu, Trt, Boc) are acid-labile.[5][13] This allows for the selective removal of the Fmoc group at each step of peptide elongation without disturbing the side-chain protection. The side-chain groups are then removed concurrently with the cleavage of the peptide from the resin using a strong acid, typically trifluoroacetic acid (TFA).[14][15]

// Nodes Start [label="Fmoc-AA(PG)-Resin", fillcolor="#F1F3F4"]; Deprotection [label="Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#FBBC05"]; Washing1 [label="Washing (DMF)", shape=ellipse, fillcolor="#FFFFFF"]; Coupling [label="Coupling\n(Fmoc-AA(PG)-OH, Activator, Base)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Washing2 [label="Washing (DMF)", shape=ellipse, fillcolor="#FFFFFF"]; Repeat [label="Repeat Cycle", shape=diamond, fillcolor="#F1F3F4"]; Final_Cleavage [label="Final Cleavage & Side-Chain Deprotection\n(TFA Cocktail)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Peptide [label="Purified Peptide", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Deprotection; Deprotection -> Washing1; Washing1 -> Coupling; Coupling -> Washing2; Washing2 -> Repeat; Repeat -> Deprotection [label=" Continue Elongation"]; Repeat -> Final_Cleavage [label=" Synthesis Complete"]; Final_Cleavage -> Peptide; }

Caption: The iterative workflow of Fmoc/tBu solid-phase peptide synthesis.Experimental Protocols for the Incorporation of Fmoc-D-Alanine

The following protocols detail the key steps for incorporating an Fmoc-D-alanine residue into a peptide chain during manual Fmoc/tBu SPPS.

Protocol 1: N-terminal Fmoc Deprotection

Objective: To remove the N-terminal Fmoc group from the resin-bound peptide, exposing a free amine for the subsequent coupling reaction.

Materials:

-

Peptide-resin with N-terminal Fmoc protection

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

DMF (peptide synthesis grade)

-

Solid-phase synthesis reaction vessel

Procedure:

-

Swell the peptide-resin in DMF for a minimum of 30 minutes.

-

Drain the DMF from the reaction vessel.

-

Add the 20% piperidine in DMF solution to the resin (approx. 10 mL per gram of resin).[16]

-

Agitate the mixture at room temperature for an initial 3-5 minutes.[7]

-

Drain the deprotection solution.

-

Add a second portion of the deprotection solution and agitate for an additional 5-10 minutes to ensure complete removal of the Fmoc group.[17]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[17]

Protocol 2: Coupling of Fmoc-D-Alanine

Objective: To couple Fmoc-D-alanine to the deprotected N-terminus of the resin-bound peptide chain.

Materials:

-

Deprotected peptide-resin

-

Fmoc-D-alanine

-

Coupling reagent (e.g., HATU, HBTU, DIC)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

-

DMF (peptide synthesis grade)

Procedure:

-

Activation of Fmoc-D-alanine: In a separate vessel, dissolve Fmoc-D-alanine (3-5 equivalents relative to the resin loading) and a coupling reagent such as HATU (2.9 equivalents) in a minimal amount of DMF.[18]

-

Add a base, such as DIPEA (6 equivalents), to the solution.[18] Allow the mixture to pre-activate for 1-2 minutes.

-

Coupling Reaction: Add the activated Fmoc-D-alanine solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature. Coupling times can vary from 15 minutes to 2 hours, depending on the sequence and reagents used.[18][19]

-

Monitoring: The completion of the coupling reaction can be monitored using a colorimetric test such as the Kaiser (ninhydrin) test, which detects free primary amines.[20] A negative test (e.g., yellow beads) indicates a complete reaction.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[1]

| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Level of Racemization |

| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | Very Low[18] |

| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | Low[18] |

| DIC/OxymaPure® | Carbodiimide/Additive | 60-180 minutes | >98 | Low[18] |

| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | Low[18] |

| Table 2: Performance comparison of common coupling reagents for Fmoc-amino acid incorporation.[18] |

Protocol 3: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy

A significant advantage of the Fmoc group is its strong UV absorbance, which allows for real-time monitoring of the deprotection step.[15][21] The dibenzofulvene-piperidine adduct byproduct has a characteristic absorbance maximum around 301 nm.[17][20]

Procedure:

-

Set a UV-Vis spectrophotometer to measure absorbance at ~301 nm.

-

Use the 20% piperidine in DMF solution as a blank.

-

During the deprotection steps, collect the filtrate flowing from the reaction vessel.

-

Measure the absorbance of the collected filtrate. The absorbance will increase as the deprotection proceeds and will plateau upon completion.[17]

-

This method can also be used to quantify the loading of the first amino acid on the resin.[17]

Conclusion

Fmoc-D-alanine is an indispensable tool for the modern peptide chemist. A thorough understanding of the underlying principles of the Fmoc protecting group—its introduction, its base-labile cleavage mechanism, and its seamless integration into an orthogonal SPPS strategy—is paramount for success. The ability to strategically incorporate D-alanine into peptide sequences provides a powerful method for enhancing metabolic stability and modulating biological function, thereby accelerating the development of novel peptide-based therapeutics. The protocols and data presented herein serve as a comprehensive guide for researchers to effectively utilize this critical building block in their synthetic endeavors.

References

- Vertex AI Search. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis.

- Vertex AI Search. Fmoc Amino Acids for SPPS. AltaBioscience.

- Vertex AI Search. Why Fmoc-Protected Amino Acids Dominate SPPS?. BOC Sciences.

- Vertex AI Search. A Comparative Guide to Coupling Reagents for Fmoc-DL-Phe-OH in Peptide Synthesis. Benchchem.

- Vertex AI Search. Fluorenylmethyloxycarbonyl protecting group. Wikipedia.

- Vertex AI Search. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed.

- Vertex AI Search. Fmoc Solid Phase Peptide Synthesis Protocol.

- Vertex AI Search. Overview of Fmoc Amino Acids. ChemPep.

- Vertex AI Search. Fmoc vs Boc: Choosing the Right Amino Acid Derivative. BOC Sciences.

- Vertex AI Search. Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. Benchchem.

- Vertex AI Search. A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis. Benchchem.

- Vertex AI Search. N-Terminal Deprotection - Fmoc removal. Aapptec Peptides.

- Vertex AI Search. The Role of D-Alanine in Pharmaceutical Synthesis: A Focus on Chiral Drug Intermediates.

- Vertex AI Search. 4.3.6.5.2 UV Monitoring The chromophore of Fmoc amino acids, dibenzofulvene and the fulvene-piperidine adduct has allowed the mo.

- Vertex AI Search. Application Notes and Protocols for Fmoc Deprotection using Piperidine in Solid-Phase Peptide Synthesis. Benchchem.

- Vertex AI Search. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.

- Vertex AI Search. Overview of Solid Phase Peptide Synthesis (SPPS).

- Vertex AI Search. understanding Fmoc protecting group chemistry. Benchchem.

- Vertex AI Search. Fmoc-D-alanine. ChemBK.

- Vertex AI Search. Fmoc-D-alanine. Chem-Impex.

- Vertex AI Search. The Strategic Incorporation of D-Alanine in Peptide Synthesis: A Technical Guide to H-D-Ala-OtBu.HCl. Benchchem.

- Vertex AI Search. FMOC-D-alanine. ChemicalBook.

- Vertex AI Search. Fmoc-D-Ala-OH [79990-15-1]. Aapptec Peptides.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. total-synthesis.com [total-synthesis.com]

- 5. peptide.com [peptide.com]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. peptide.com [peptide.com]

- 10. chembk.com [chembk.com]

- 11. FMOC-D-alanine | 79990-15-1 [chemicalbook.com]

- 12. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 15. chempep.com [chempep.com]

- 16. peptide.com [peptide.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]

- 20. luxembourg-bio.com [luxembourg-bio.com]

- 21. Thieme E-Books & E-Journals [thieme-connect.de]

An In-depth Technical Guide to Pentafluorophenyl Ester Activation in Amino Acid Chemistry

Foreword: The Pursuit of the Perfect Amide Bond

In the intricate fields of chemical biology and drug development, the synthesis of peptides and complex organic molecules is foundational. The amide bond, the very backbone of peptides and proteins, is a deceptively simple linkage that presents significant synthetic challenges. The formation of this bond requires the precise activation of a carboxylic acid to facilitate its reaction with an amine, a process known as coupling.[1] The ideal activation strategy must be rapid, efficient, high-yielding, and critically, must preserve the stereochemical integrity of the constituent amino acids. Among the arsenal of tools available to the modern chemist, the use of pentafluorophenyl (Pfp) active esters has emerged as a superior strategy, offering a powerful combination of reactivity, stability, and control. This guide provides a comprehensive exploration of the principles, protocols, and field-proven insights into pentafluorophenyl ester activation for researchers, scientists, and drug development professionals.

The Core Principle: Unpacking the Reactivity of Pentafluorophenyl Esters

The exceptional utility of pentafluorophenol (PFP-OH) in peptide synthesis stems from its ability to transform the carboxylic acid of an N-protected amino acid into a highly reactive Pfp ester.[2] This "activation" makes the carboxyl carbon significantly more electrophilic and thus, more susceptible to nucleophilic attack by the free amino group of a second amino acid or a growing peptide chain.[2][3]

The efficacy of this activation is rooted in two key electronic properties of the pentafluorophenyl group:

-

Intense Electron-Withdrawing Effect: The five fluorine atoms, being highly electronegative, exert a powerful inductive effect, pulling electron density away from the phenyl ring. This effect is transmitted to the ester's carbonyl carbon, rendering it highly electron-deficient and exceptionally reactive.[3]

-

Excellent Leaving Group: Upon nucleophilic attack by the amine, the pentafluorophenoxide anion that is displaced is a remarkably stable and therefore, excellent leaving group.[2] Its stability is a direct consequence of the same electron-withdrawing fluorine atoms that stabilize the negative charge on the phenoxide oxygen.

This combination results in extraordinarily rapid coupling kinetics. Kinetic studies have starkly illustrated this superiority, showing the relative coupling rate of Pfp esters (OPfp) to be significantly faster than other common active esters like p-nitrophenyl (ONp) and pentachlorophenyl (OPcp), with a reported ratio of 111:1:3.4, respectively.[3][4] This high reaction rate is a crucial advantage, as it often outpaces potential side reactions, such as racemization, leading to higher purity of the final peptide.[3][5]

Preparation and Handling of Pfp-Activated Amino Acids

A significant advantage of the Pfp ester methodology is that the activated amino acids can be prepared in advance as stable, often crystalline solids.[6] This allows for their purification and characterization before use in peptide synthesis, ensuring high-quality starting materials and avoiding the introduction of coupling byproducts to the growing peptide chain.[6]

Experimental Protocol: Synthesis of Fmoc-Amino Acid Pentafluorophenyl Esters

This protocol describes a standard method for preparing Pfp esters using a carbodiimide coupling agent.

Materials:

-

Fmoc-protected amino acid (1.0 eq)

-

Pentafluorophenol (PFP-OH) (1.0-1.1 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC) (1.0 eq)

-

Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Methodology:

-

Dissolution: Dissolve the Fmoc-amino acid and pentafluorophenol in anhydrous DCM or EtOAc.

-

Cooling: Cool the solution to 0°C in an ice bath. This is particularly important with DCC to control the exotherm and minimize side product formation.[7]

-

Carbodiimide Addition: Add the DCC or DIC to the cooled solution. If using DCC, it is often added as a solution in the same solvent.

-

Reaction: Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amino acid is consumed.

-

Filtration: Filter off the precipitated dicyclohexylurea (DCU) or diisopropylurea (DIU) byproduct.

-

Work-up:

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

Purification: The crude Pfp ester is typically a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure product.[2]

Application in Solid-Phase Peptide Synthesis (SPPS)

The use of pre-formed Fmoc-amino acid pentafluorophenyl esters was first demonstrated for Solid-Phase Peptide Synthesis (SPPS) by Atherton and Sheppard in 1985.[6] This approach offers rapid, clean coupling and avoids exposing the resin-bound peptide to the activating reagent and its byproducts.[6]

Experimental Protocol: SPPS Coupling using an Fmoc-Amino Acid-OPfp Ester

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

Fmoc-amino acid pentafluorophenyl ester (3-5 eq relative to resin loading)

-

1-Hydroxybenzotriazole (HOBt) (optional, but recommended; 3-5 eq)[2]

-

N,N-Dimethylformamide (DMF)

-

20% Piperidine in DMF for Fmoc deprotection

Methodology:

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc protecting group. Agitate for 5-20 minutes and then wash the resin thoroughly with DMF.

-

Activation Solution: In a separate vial, dissolve the Fmoc-amino acid pentafluorophenyl ester and HOBt in a minimal volume of DMF. The addition of HOBt has been shown to catalyze the reaction and increase coupling rates.[10]

-

Coupling: Add the activation solution to the deprotected peptidyl resin.

-

Reaction: Agitate the mixture at room temperature for 1-2 hours. The high reactivity of Pfp esters often leads to complete coupling within this timeframe.

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and the pentafluorophenol byproduct.

-

Monitoring (Optional but Recommended): Perform a qualitative test (e.g., Kaiser or TNBS test) to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, the coupling step can be repeated.

-

Cycle Repetition: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

Comparative Performance and Field Insights

The choice of coupling method is a critical decision in peptide synthesis. Pfp esters offer a distinct profile of advantages and disadvantages when compared to other common reagents.

| Coupling Method | Relative Speed | Racemization Potential | Key Byproducts | Field-Proven Insights |

| Pfp Esters | Very High[3][4] | Low | Pentafluorophenol | Excellent for difficult sequences and automated SPPS. Requires pre-synthesis of the ester, which can be a drawback for non-standard amino acids.[6] |

| NHS Esters | Moderate | Low | N-Hydroxysuccinimide | A classic method, but Pfp esters are generally more reactive and significantly more stable to aqueous hydrolysis.[8][11] |

| Carbodiimides (DCC, DIC) + HOBt/HCTU | High | Low (with additives) | Ureas (e.g., DCU) | In situ activation is convenient, but urea byproducts can be difficult to remove. The peptide is exposed to the activating agent. |

| Phosphonium Salts (PyBOP, HBTU) | Very High | Low | Phosphoramide | Highly efficient but can be expensive. Byproducts are generally water-soluble, simplifying workup. |

Trustworthiness through Self-Validation: The protocols described are inherently self-validating. The stability of the pre-formed Pfp ester allows for its full characterization (e.g., by NMR, MS, melting point) before it is committed to the synthesis, ensuring that a well-defined, high-purity reagent is used. Furthermore, the inclusion of monitoring steps like the Kaiser test within the SPPS workflow provides real-time validation of each coupling reaction's completeness before proceeding to the next cycle.

Broader Applications in Drug Development and Bioconjugation

The high reactivity and enhanced stability of Pfp esters have led to their adoption beyond traditional peptide synthesis. In the realm of drug development and chemical biology, Pfp esters are increasingly used for:

-

Bioconjugation: Pfp esters are highly effective for labeling proteins, antibodies, and other biomolecules through reaction with lysine residues.[11] They often provide higher reaction efficiency and are less prone to hydrolysis than their NHS ester counterparts, making them valuable for creating antibody-drug conjugates (ADCs) and fluorescently labeled probes.[12][13]

-

Material Science: Pfp esters are used to functionalize surfaces and polymers, leveraging their efficient reactivity under mild conditions.[8]

-

Flow Chemistry: The stability and rapid reaction kinetics of Pfp esters make them well-suited for continuous flow synthesis of peptides, an approach that offers improved efficiency and scalability.[14][15]

Conclusion: A Robust Tool for Modern Synthesis

Pentafluorophenyl ester activation represents a significant advancement in the field of amide bond formation. The strategy's foundation lies in the powerful electron-withdrawing nature of the pentafluorophenyl group, which imparts high reactivity to the ester while ensuring the stability of the corresponding leaving group. While requiring an initial preparatory step, the resulting activated amino acids are stable, crystalline solids that enable rapid, clean, and efficient couplings with a low risk of racemization. From complex peptide synthesis on solid support to the precise modification of biologics, Pfp esters provide researchers with a reliable and powerful tool, ensuring the integrity and purity of the final product. Their continued application in both academic research and industrial drug development underscores their standing as a premier activation methodology.

References

- Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. (2021-12-02).

- The Role of Pentafluorophenol in Modern Peptide Synthesis: A Technical Guide. Benchchem.

- Comparative study of pentafluorophenyl esters in peptide coupling efficiency. Benchchem.

- Mastering Peptide Synthesis with Pentafluorophenol: A Modern Chemist's Guide. (2024-04-18). NINGBO INNO PHARMCHEM CO.,LTD..

- Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. (2025-06-05). Organic & Biomolecular Chemistry.

- Synthesis of Pentafluorophenyl Esters of Nitroveratryloxycarbonyl-Protected Amino Acids. (2025-08-07).

- The Ascendancy of Pentafluorophenyl Esters in Bioconjugation Chemistry: A Technical Guide. Benchchem.

- Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction.

- Introduction to Peptide Synthesis.

- Pentafluorophenol and its deriv

- Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction.

- PFP ester PEG. AxisPharm.

- Application Notes and Protocols for Peptide Synthesis Using Pentafluorophenyl Chloroform

- Pentafluorophenol: Enhancing Peptide Coupling and Enabling Advanced Syntheses. (2024-04-18). NINGBO INNO PHARMCHEM CO.,LTD..

- Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. (2025-10-17).

- One-pot protection and activation of amino acids using pentafluorophenyl carbonates. (2009). European Peptide Society and John Wiley & Sons, Ltd..

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024-06-04). Bachem.

- One‐pot protection and activation of amino acids using pentafluorophenyl carbonates. (2025-08-09).

- Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates.

- A Review on Peptide Synthesis: Therapeutic agents, stabilizing agents and its applications. (2023-03-19).

- synthesis of active esters using pentafluorophenol. (2024-04-01). Reddit.

- Dipeptide Syntheses via Activated α-Amino Esters. (2024-12-04). Organic Syntheses.

- How do I form an ester using pentadflurophenol?. (2014-04-17).

- A Review on Peptide Synthesis: Therapeutic agents, stabilizing agents and its applications. (2023-03-19).

- Recent Development of Peptide Coupling Reagents in Organic Synthesis. (2025-08-07).

- Technical Support Center: Stability of Pentafluorophenyl Esters in Solution. Benchchem.

- PEG PFP Ester Reagents. (2022-01-18). BroadPharm.

- Making pentafluorophenyl ester and washing problems. (2025-08-17). Reddit.

Sources

- 1. bachem.com [bachem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pentafluorophenol and its derivatives [en.highfine.com]

- 5. nbinno.com [nbinno.com]

- 6. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

- 8. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]

- 13. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

Fmoc-D-Ala-OPfp: A Comprehensive Technical Guide for Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of solid-phase peptide synthesis (SPPS), the efficient and stereochemically pure formation of amide bonds is paramount. The choice of activating agent for the incoming amino acid is a critical determinant of yield, purity, and the preservation of chiral integrity. Among the arsenal of available methods, the use of pre-activated esters, particularly pentafluorophenyl (Pfp) esters, has emerged as a robust and highly effective strategy. This guide provides a comprehensive technical overview of N-α-Fmoc-D-alanyl-pentafluorophenyl ester (Fmoc-D-Ala-OPfp), a key building block for the incorporation of D-alanine in peptide sequences.

This document will delve into the core chemical principles of Fmoc-D-Ala-OPfp, its synthesis, its application in SPPS, and the technical rationale behind its use, providing researchers with the foundational knowledge to effectively integrate this reagent into their workflows.

Core Compound Specifications

A foundational understanding of Fmoc-D-Ala-OPfp begins with its key chemical identifiers and properties.

| Property | Value | Source(s) |

| CAS Number | 125043-04-1 | [1][2] |

| Molecular Formula | C₂₄H₁₆F₅NO₄ | [2] |

| Molecular Weight | 477.38 g/mol | [1] |

| Synonyms | Fmoc-D-Alanine Pentafluorophenyl Ester, (R)-perfluorophenyl 2-(((9H-fluoren-9-yl)methoxy)carbonylamino)propanoate | |

| Appearance | White to off-white powder | |

| Storage Conditions | 2-8°C |

The Chemistry of Pentafluorophenyl Esters: A Mechanistic Overview

The efficacy of Fmoc-D-Ala-OPfp is rooted in the chemical properties of the pentafluorophenyl group. The five highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect on the phenyl ring. This effect renders the pentafluorophenoxide an excellent leaving group, making the ester's carbonyl carbon highly electrophilic and thus susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain on the solid support.

The high reactivity of Pfp esters translates into significantly faster coupling kinetics compared to other active esters, such as p-nitrophenyl (ONp) or pentachlorophenyl (OPCP) esters. This rapid reaction rate is a cornerstone of its utility, as it minimizes the time the activated amino acid is exposed to the basic conditions of the coupling environment, thereby reducing the risk of undesirable side reactions, most notably racemization.[3]

Synthesis of Fmoc-D-Ala-OPfp

The preparation of Fmoc-D-Ala-OPfp is typically achieved through the esterification of Fmoc-D-Ala-OH with pentafluorophenol. A common and effective method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent.

Experimental Protocol: Synthesis of Fmoc-D-Ala-OPfp

Materials:

-

Fmoc-D-Ala-OH

-

Pentafluorophenol (PFP-OH)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve Fmoc-D-Ala-OH (1 equivalent) and pentafluorophenol (1 equivalent) in anhydrous THF.

-

Cool the solution to 0°C using an ice bath.

-

Add DCC (1.1 equivalents) to the solution with continuous stirring.

-

Maintain the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the resulting residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to obtain pure Fmoc-D-Ala-OPfp.[4]

Caption: Workflow for the synthesis of Fmoc-D-Ala-OPfp.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-Ala-OPfp is a ready-to-use activated amino acid derivative for incorporation into a peptide sequence during Fmoc-based SPPS. The use of a pre-activated ester simplifies the coupling step by eliminating the need for in-situ activation, which can sometimes lead to side reactions.

Experimental Protocol: Coupling of Fmoc-D-Ala-OPfp in SPPS

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

Fmoc-D-Ala-OPfp

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Reagents for Kaiser test

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes in a suitable reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for a specified time (e.g., 5-20 minutes) to remove the N-terminal Fmoc protecting group.

-

Washing: Thoroughly wash the resin with DMF to remove piperidine and the cleaved Fmoc-dibenzofulvene adduct.

-

Coupling: a. In a separate vial, dissolve Fmoc-D-Ala-OPfp (typically 1.5-3 equivalents relative to the resin loading) in a minimal volume of DMF. b. Add the activated amino acid solution to the deprotected peptidyl-resin. c. Agitate the mixture gently for 1-2 hours at room temperature.

-

Washing: Wash the resin with DMF to remove excess reagents and the pentafluorophenol byproduct.

-

Monitoring the Coupling Reaction (Kaiser Test): a. Take a small sample of the resin beads (10-15 beads). b. Add 2-3 drops each of Kaiser test solutions A (KCN in pyridine), B (ninhydrin in n-butanol), and C (phenol in n-butanol).[5] c. Heat the sample at 100-110°C for 5 minutes.[5] d. Interpretation:

-

Recoupling (if necessary): If the Kaiser test is positive, repeat the coupling step (Step 4) with a fresh solution of Fmoc-D-Ala-OPfp.

-

Capping (optional but recommended for difficult couplings): If the coupling remains incomplete after a second attempt, cap the unreacted amines using an acetylating agent like acetic anhydride to prevent the formation of deletion sequences.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. bachem.com [bachem.com]

A Comprehensive Technical Guide on the Applications of Fmoc-D-Ala-OPfp in Biomaterial Science

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Emergence of Supramolecular Biomaterials

In the landscape of advanced biomaterials, the principle of molecular self-assembly has emerged as a powerful paradigm for the creation of functional materials with remarkable biomimicry. Among the vast array of molecular building blocks, Fmoc-amino acid derivatives have garnered significant attention for their capacity to form well-defined nanostructures, particularly hydrogels, under physiological conditions. This technical guide focuses on a particularly versatile derivative, Fmoc-D-Ala-OPfp (N-α-Fmoc-D-alanine pentafluorophenyl ester), and its expanding role in biomaterial science. We will explore the fundamental principles governing its self-assembly and delve into its practical applications in three-dimensional (3D) cell culture and controlled drug delivery, providing both the theoretical framework and detailed experimental methodologies to empower researchers in this exciting field.

Part 1: Core Principles of Fmoc-D-Ala-OPfp

Molecular Architecture and its Functional Implications

Fmoc-D-Ala-OPfp is a meticulously designed molecule where each component serves a distinct and crucial purpose in the context of biomaterial fabrication:

-

The Fmoc Group (9-fluorenylmethoxycarbonyl): This bulky, aromatic, and hydrophobic moiety is the primary engine of self-assembly. Through π-π stacking interactions, Fmoc groups of adjacent molecules associate in aqueous environments, driving the formation of ordered nanostructures.

-

D-Alanine: The choice of D-alanine, a non-natural stereoisomer of alanine, confers a significant advantage for in vivo applications. It imparts resistance to enzymatic degradation by proteases, which are ubiquitous in biological systems and readily degrade L-amino acid-based structures. This enhances the stability and longevity of the resulting biomaterial.

-

The Pentafluorophenyl (Pfp) Ester: This activated ester is a key feature for post-assembly functionalization. It is highly susceptible to nucleophilic attack, particularly by primary amines, allowing for the covalent conjugation of bioactive molecules such as peptides, proteins, or drugs directly onto the self-assembled scaffold.

The Self-Assembly Cascade: From Monomers to a Macroscopic Hydrogel

The transition of Fmoc-D-Ala-OPfp from a solution of discrete molecules to a bulk hydrogel is a fascinating example of a bottom-up fabrication process. This process is typically initiated by a "solvent-switch" mechanism.

-

Dissolution: Fmoc-D-Ala-OPfp is first dissolved in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to obtain a monomeric solution.

-

Induction of Assembly: This organic solution is then introduced into an aqueous environment (e.g., a buffer or cell culture medium). The hydrophobic Fmoc groups, repelled by water, begin to aggregate via π-π stacking to minimize their exposure to the aqueous phase.

-

Nanofiber Formation: This initial aggregation leads to the formation of elongated, one-dimensional nanofibers. These fibers are stabilized by a combination of π-π stacking of the Fmoc groups and hydrogen bonding between the amino acid backbones.

-

Hydrogelation: As the nanofibers grow and increase in concentration, they physically entangle, forming a three-dimensional network that entraps a large volume of water. This process results in the formation of a stable, self-supporting hydrogel.

An In-depth Technical Guide to Fmoc-D-Ala-OPfp for Solid-Phase Peptide Synthesis

Abstract

The strategic incorporation of unnatural amino acids, such as D-alanine, is a cornerstone of modern peptide-based drug development, conferring enhanced proteolytic stability and unique conformational properties. This guide provides a comprehensive technical overview of Fmoc-D-Ala-OPfp (N-α-(9-Fluorenylmethoxycarbonyl)-D-alanine pentafluorophenyl ester), a highly activated amino acid derivative optimized for Solid-Phase Peptide Synthesis (SPPS). We will delve into the core principles governing the use of pentafluorophenyl (Pfp) esters, their mechanistic advantages in promoting efficient and low-racemization couplings, and provide detailed, field-proven protocols for their application. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful building block for the synthesis of high-purity, complex peptides.

Introduction: The Rationale for Activated Esters in SPPS

Solid-Phase Peptide Synthesis (SPPS) is a cyclical process involving the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[1] The efficiency of each coupling step is paramount to the success of the overall synthesis. While standard in-situ activation methods using carbodiimides or uronium/aminium salts are widely employed, the use of pre-activated amino acid derivatives, such as pentafluorophenyl esters, offers distinct and compelling advantages.[2]

Fmoc-D-Ala-OPfp is a crystalline, stable solid that functions as an activated building block, eliminating the need for a separate, in-situ activation step during the SPPS cycle.[3][4] This approach not only streamlines the synthesis workflow but also mitigates common side reactions associated with in-situ activating reagents, making it a superior choice for challenging sequences or when the highest purity is required.

The Pentafluorophenyl Ester: A Superior Activating Group

The efficacy of Fmoc-D-Ala-OPfp is rooted in the chemical properties of the pentafluorophenyl group. This moiety acts as an excellent leaving group due to the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring.[5] This inductive effect renders the ester's carbonyl carbon highly electrophilic and thus, exceptionally susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide.

The primary advantages of utilizing Pfp esters in SPPS include:

-

High Reactivity & Rapid Coupling: The highly electrophilic nature of the carbonyl carbon leads to significantly faster acylation rates compared to other active esters, such as p-nitrophenyl (ONp) esters.[3] This translates to shorter coupling times and increased throughput.

-

Reduced Racemization: Racemization of the chiral α-carbon is a critical concern during peptide synthesis, particularly for sensitive amino acids. The use of pre-formed, purified Fmoc-amino acid-OPfp esters is a recommended strategy to minimize epimerization. The stable, crystalline nature of these reagents ensures high chiral purity is carried into the coupling reaction.

-

Stability & Convenience: Unlike intermediates formed during in-situ activation, Fmoc-D-Ala-OPfp is a stable, isolable compound that can be prepared in advance, purified to a high degree, and stored.[2] This offers greater control over reagent quality and simplifies the automation of peptide synthesis.

-

Ideal for Difficult Couplings: The high reactivity of Pfp esters makes them particularly effective for coupling sterically hindered amino acids or for sequences prone to aggregation, where standard methods may yield incomplete reactions.

Core Mechanistic Principles

The coupling of Fmoc-D-Ala-OPfp to the N-terminus of the growing peptide chain is a straightforward nucleophilic acyl substitution. The free amine of the peptide-resin attacks the activated carbonyl carbon of the Pfp ester, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate expels the stable pentafluorophenoxide anion, resulting in the formation of the desired peptide bond.

The Role of 1-Hydroxybenzotriazole (HOBt)

While Fmoc-amino acid-OPfp esters can be used alone, their reactivity is often enhanced by the addition of 1-hydroxybenzotriazole (HOBt).[3] HOBt acts as a catalyst in this reaction. Although the Pfp ester is already highly activated, HOBt can participate in an exchange reaction to form an even more reactive HOBt-ester intermediate in situ. This further accelerates the rate of aminolysis.

More critically, HOBt is a potent racemization suppressant.[6][7] Racemization during activation often proceeds through the formation of a 5(4H)-oxazolone intermediate.[8] HOBt intercepts the activated amino acid, forming the HOBt-ester, which is less prone to cyclizing into the oxazolone, thereby preserving the stereochemical integrity of the D-alanine residue.[6][8]

Figure 2: Standard SPPS cycle workflow for incorporating Fmoc-D-Ala-OPfp.

Protocol 1: Fmoc Deprotection

-

Objective: To remove the N-terminal Fmoc group from the growing peptide chain, exposing the free amine for the subsequent coupling step.

-

Procedure:

-

Swell the peptide-resin in DMF for at least 30 minutes in a solid-phase synthesis vessel.

-

Drain the DMF.

-

Add a solution of 20% (v/v) piperidine in DMF to the resin.

-

Agitate the mixture at room temperature for 3 minutes. Drain the solution.

-

Repeat steps 3 and 4 one more time for a total of two treatments.

-

Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct. [8]

-

Protocol 2: Coupling of Fmoc-D-Ala-OPfp

-

Objective: To couple the pre-activated Fmoc-D-Ala-OPfp to the deprotected N-terminus of the resin-bound peptide.

-

Procedure:

-